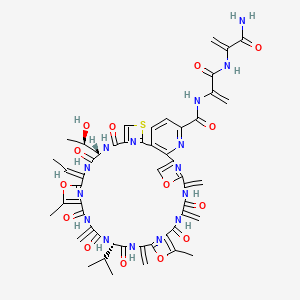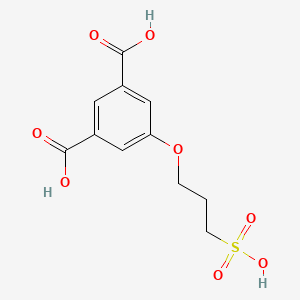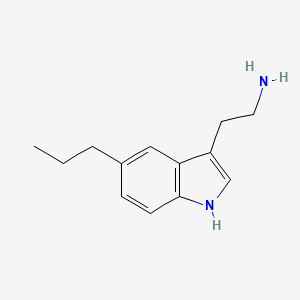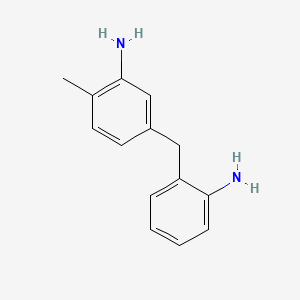
5-((2-Aminophenyl)methyl)-o-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 286-819-6 is known as 5-[(2-aminophenyl)methyl]-o-toluidine. This compound is a derivative of aniline, featuring both an amino group and a methyl group attached to a benzene ring. Its molecular formula is C14H16N2, and it has a molecular weight of 212.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-[(2-aminophenyl)methyl]-o-toluidine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and iodine .
Industrial Production Methods
Industrial production of 5-[(2-aminophenyl)methyl]-o-toluidine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-aminophenyl)methyl]-o-toluidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitro or hydroxyl derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically converting nitro groups to amino groups.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine for oxidation, and hydrogen gas for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
Major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
5-[(2-aminophenyl)methyl]-o-toluidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-[(2-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 5-[(2-aminophenyl)methyl]-o-toluidine include:
2-Aminobenzophenone: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
2-Thio-containing Pyrimidines: These compounds exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
What sets 5-[(2-aminophenyl)methyl]-o-toluidine apart from similar compounds is its specific structural configuration, which allows for unique reactivity and application potential. Its combination of amino and methyl groups on the benzene ring provides distinct chemical properties that are valuable in various synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
85391-63-5 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
5-[(2-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h2-7,9H,8,15-16H2,1H3 |
InChI-Schlüssel |
JNBOIADEIRQOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC2=CC=CC=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


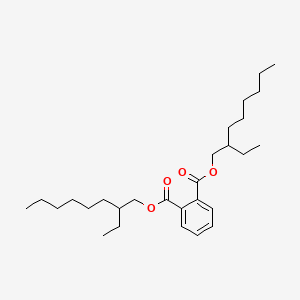
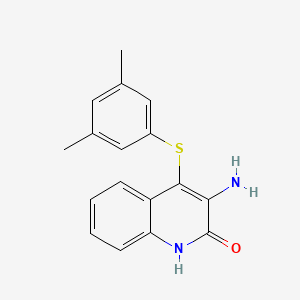



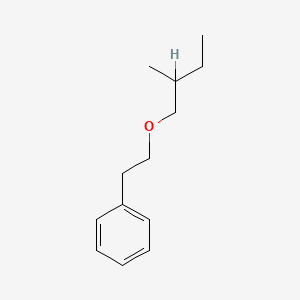
![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
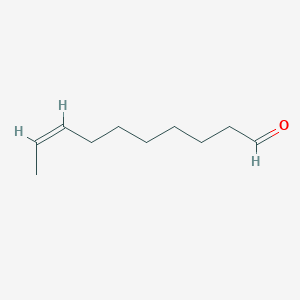
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
